![molecular formula C14H20N2 B2812207 3-Benzyl-3,9-diazabicyclo[3.3.1]nonane CAS No. 92373-56-3](/img/structure/B2812207.png)
3-Benzyl-3,9-diazabicyclo[3.3.1]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Benzyl-3,9-diazabicyclo[3.3.1]nonane” is a chemical compound that belongs to the class of organic compounds known as bicyclic nonanes . It’s a derivative of the parent compound “3,9-diazabicyclo[3.3.1]nonane” which has a molecular weight of 154.2526 .
Molecular Structure Analysis
The molecular structure of “this compound” and its derivatives has been examined in several studies . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .Applications De Recherche Scientifique
Chemical Transformations and Synthesis
Transformations and Cyclizations : 3-Benzyl-3,9-diazabicyclo[3.3.1]nonane undergoes various transformations, including the formation of diazatricyclo[3.3.1.23,9]undecane, indicating its utility in synthesizing complex cyclic structures (Nikitskaya & Yakhontov, 1970).
Synthesis of Hydroxy Derivatives : The compound has been utilized in the synthesis of 7-hydroxy-3,9-diazabicyclo[3.3.1]nonane, showcasing its role in the creation of hydroxy-functionalized diazabicyclo structures (Nikitskaya et al., 1965).
Structural and Conformational Studies
Conformational Equilibria : It serves as a subject for studying conformational equilibria in derivatives, providing insights into the preferred conformations of similar bicyclic compounds (Brukwicki, 1998).
Mass Spectrometry Analysis : The mass spectra of derivatives provide information on the fragmentation patterns and structural properties of these compounds, contributing to a deeper understanding of their chemical behavior (Ermakov & Sheinker, 1981).
Application in Catalysis
- Cyclopalladate Complex Synthesis : A cyclopalladate complex of a this compound derivative was synthesized, demonstrating its potential in catalysis, particularly in Heck and Suzuki reactions (Bulygina et al., 2016).
Pharmacological Research
- Study of Biological Activity : Derivatives of this compound have been synthesized and investigated for their biological activity and toxicity, indicating their relevance in pharmaceutical research (Malmakova et al., 2021).
Delivery Systems and Pharmacology
Stimulus-sensitive Delivery System : Derivatives have been used to design molecular switches in liposomal delivery systems, demonstrating the potential of 3,7-diazabicyclo[3.3.1]nonane scaffolds in controlled drug delivery (Veremeeva et al., 2021).
Nicotinic Acetylcholine Receptor Ligands : Its derivatives show interaction with nicotinic acetylcholine receptors, offering insights into the development of receptor-specific drugs (Eibl et al., 2013).
Safety and Hazards
The safety data sheet for a related compound, 9-Borabicyclo[3.3.1]nonane, indicates that it is a highly flammable liquid and vapor. In contact with water, it releases flammable gas. It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, may cause drowsiness or dizziness, and is suspected of causing cancer .
Mécanisme D'action
Target of Action
The primary targets of 3-Benzyl-3,9-diazabicyclo[3.3.1]nonane are AMPA receptors . AMPA receptors are directly involved in the formation of cognitive functions and memory .
Mode of Action
This compound is a positive allosteric modulator of AMPA receptors . This means it enhances the activity of these receptors, but only when the natural ligand is present in the synapse . This mild tuning of the glutamatergic system helps avoid the risk of hyperstimulation and neurotoxicity that can be caused by direct AMPA receptor agonists .
Biochemical Pathways
The exact biochemical pathways affected by 3-Benzyl-3,9-diazabicyclo[33It is known that ampa receptors play a crucial role in the glutamatergic system, which is the main excitatory neurotransmitter system in the brain . By modulating the activity of AMPA receptors, this compound can influence various neurological processes.
Result of Action
The modulation of AMPA receptors by this compound can have various molecular and cellular effects. It has been suggested that this compound has a pronounced cognitive-stimulating effect in both normal animals and in various models of pathological memory disorder . This indicates its great therapeutic potential.
Analyse Biochimique
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Cellular Effects
It is believed that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of different dosages of 3-Benzyl-3,9-diazabicyclo[3.3.1]nonane in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .
Propriétés
IUPAC Name |
3-benzyl-3,9-diazabicyclo[3.3.1]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-5-12(6-3-1)9-16-10-13-7-4-8-14(11-16)15-13/h1-3,5-6,13-15H,4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSCXTRDKBSUBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC(C1)N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

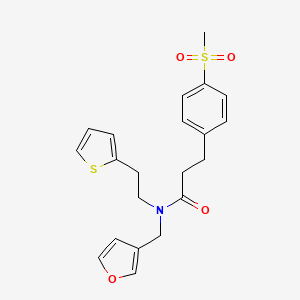
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-isopropylphenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2812126.png)
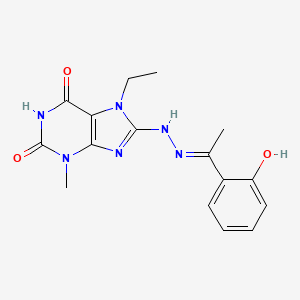
![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2812131.png)
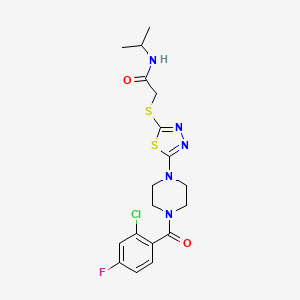
![N-([3,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2812134.png)

![N-[3-(9-fluorenylideneamino)oxy-2-hydroxypropyl]-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide](/img/structure/B2812136.png)
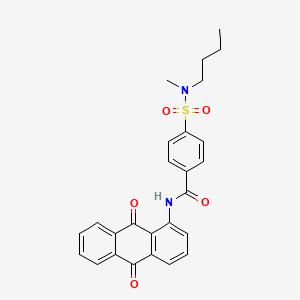
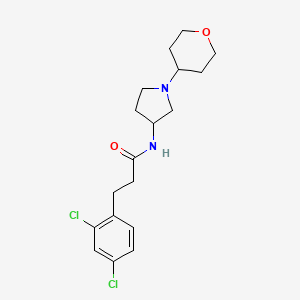

![N-{1-[(4-tert-butylphenyl)methyl]-1H-pyrazol-5-yl}-6-chloropyridine-3-carboxamide](/img/structure/B2812143.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide](/img/structure/B2812145.png)